Fast Dissociation Kinetics Define Unique D2 Receptor Pharmacology
JNJ-37822681 was identified in a screen for D2 receptor blockers with a fast rate of dissociation, a property hypothesized to reduce extrapyramidal symptoms (EPS) compared to slow-dissociating antagonists like haloperidol [1]. In catalepsy induction, JNJ-37822681 exhibited a specificity margin relative to apomorphine antagonism that was larger than that obtained for haloperidol and similar to olanzapine, suggesting lower EPS liability [2].
| Evidence Dimension | Catalepsy Specificity Margin (EPS Liability Surrogate) |
|---|---|
| Target Compound Data | Larger specificity margin relative to apomorphine antagonism |
| Comparator Or Baseline | Haloperidol (smaller margin, higher EPS risk) |
| Quantified Difference | JNJ-37822681 margin > haloperidol margin; similar to olanzapine |
| Conditions | Rat catalepsy model; comparison of ED50 ratios for catalepsy vs. apomorphine antagonism |
Why This Matters
This functional data confirms the behavioral translation of fast dissociation, making JNJ-37822681 a superior tool for studying antipsychotic efficacy with potentially lower motor side effects compared to haloperidol.
- [1] Langlois, X., Megens, A., Lavreysen, H., et al. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia. J Pharmacol Exp Ther. 2012 Jul;342(1):91-105. View Source
- [2] Langlois, X., Megens, A., Lavreysen, H., et al. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia. J Pharmacol Exp Ther. 2012 Jul;342(1):91-105. View Source
